molecular formula C8H8BrCl B2909982 2-Bromo-1-chloro-3-ethylbenzene CAS No. 1369922-30-4

2-Bromo-1-chloro-3-ethylbenzene

Cat. No.: B2909982
CAS No.: 1369922-30-4
M. Wt: 219.51
InChI Key: JCRKNLJCRIUGCY-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the second position, a chlorine atom at the first position, and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-ethylbenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-3-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. For instance, starting with 3-ethylbenzene, chlorination can be performed to introduce the chlorine atom, followed by bromination to introduce the bromine atom. These reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-3-ethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-chloro-3-ethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-chloro-3-ethylbenzene is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

2-bromo-1-chloro-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRKNLJCRIUGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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